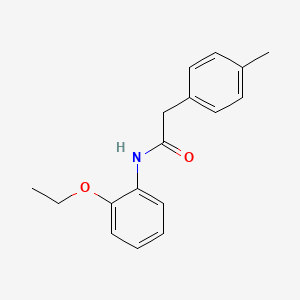![molecular formula C11H10N2OS B5713957 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole, also known as MTI-101, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTI-101 belongs to the class of thiazoloindole derivatives, which have shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The exact mechanism of action of 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In addition, this compound has been shown to modulate the expression of various genes involved in cancer progression, including the genes encoding for p53, Bcl-2, and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been shown to reduce oxidative stress and inflammation in the brain, thereby exerting neuroprotective effects. In addition, this compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
実験室実験の利点と制限
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and has high selectivity towards cancer cells. Moreover, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound also has some limitations for lab experiments. It is relatively new, and its exact mechanism of action is not fully understood. Moreover, more research is needed to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for 7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Moreover, more research is needed to determine the efficacy and safety of this compound in animal models and clinical trials. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
合成法
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can be synthesized by a one-pot reaction of 2-aminobenzothiazole and 2-bromo-4-methylphenol in the presence of a copper catalyst. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, followed by an oxidative coupling reaction. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-10-8-5-7(14-2)3-4-9(8)13-11(10)15-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWOFNYNNLZZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)NC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)

![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)


![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

